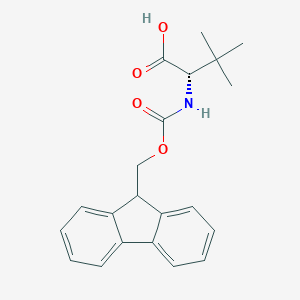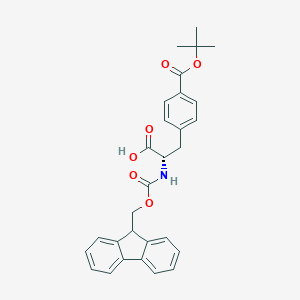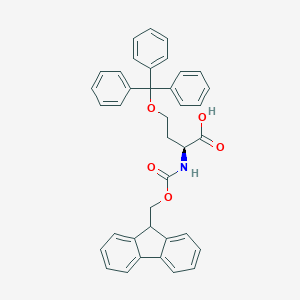
Fmoc-L-tert-leucine
Übersicht
Beschreibung
Fmoc-L-tert-leucine, also known as Fmoc-Tle-OH, is a versatile reactant used in various fields . It has been used in the discovery of potent antagonists of antiapoptotic protein X-linked inhibitor of apoptosis (XIAP) for the treatment of cancer . The molecular formula of Fmoc-L-tert-leucine is C21H23NO4 .
Synthesis Analysis
The 9-Fluorenylmethoxycarbonyl (Fmoc) strategy is the most used strategy in solid phase peptide synthesis (SPPS) and remains valid even forty years after its implementation . The chemical formation of the peptide bond has long fascinated and challenged organic chemists. It requires not only the activation of the carboxyl group of an amino acid but also the protection of the Na-amino group .
Molecular Structure Analysis
The empirical formula of Fmoc-L-tert-leucine is C21H23NO4 . The molecular weight is 353.41 .
Chemical Reactions Analysis
The development of the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group and its integration into current synthesis methods is considered a major landmark in the history of the chemical synthesis of peptides . The many beneficial attributes of the Fmoc group, which have yet to be surpassed by any other Na-protecting group, allow very rapid and highly efficient synthesis of peptides, including ones of significant size and complexity .
Physical And Chemical Properties Analysis
Fmoc-L-tert-leucine has a melting point of 124-127°C and a predicted boiling point of 554.1±33.0 °C . The predicted density is 1.209±0.06 g/cm3 . It is soluble in DMSO (≥ 35.3mg/mL) and EtOH (≥ 49.6 mg/mL) .
Wissenschaftliche Forschungsanwendungen
Fmoc-Tle-OH: A Comprehensive Analysis of Scientific Research Applications
Peptide Synthesis: Fmoc-Tle-OH is widely used in the synthesis of peptides, particularly in solid-phase peptide synthesis (SPPS). The Fmoc (9-fluorenylmethoxycarbonyl) group serves as a temporary protection for the amino group, allowing for the sequential addition of amino acids to form peptides. This method is crucial for creating cyclic peptides, which are known for their stability and potential as therapeutics .
Hydrogel Formation: Fmoc-Tle-OH also finds application in the formation of hydrogels, which are networks of polymer chains that can retain a large amount of water. These hydrogels are used in various biomedical applications, such as drug delivery systems and tissue engineering scaffolds. The self-assembly properties of Fmoc amino acids make them effective low molecular weight hydrogelators .
Biomedical Applications: The self-assembling nature of Fmoc-Tle-OH derivatives makes them suitable for creating extracellular matrices for cell culture. These matrices can support cell adhesion, survival, and duplication, making them valuable in tissue engineering and regenerative medicine .
Wirkmechanismus
Target of Action
Fmoc-Tle-OH, also known as Fmoc-L-tert-leucine or Fmoc-tBu-Gly-OH, is a derivative of the amino acid leucine . As an amino acid derivative, it primarily targets the protein synthesis machinery in cells, specifically the ribosomes that are responsible for peptide chain elongation .
Mode of Action
Fmoc-Tle-OH is used in solid-phase peptide synthesis (SPPS) as a building block . The Fmoc (9-fluorenylmethyloxycarbonyl) group serves as a temporary protecting group for the amino group during peptide synthesis . It is removed by a base, usually piperidine, which forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Biochemical Pathways
The primary biochemical pathway influenced by Fmoc-Tle-OH is protein synthesis. Specifically, it is involved in the elongation step of peptide chain formation during translation . The Fmoc group’s removal allows the amino acid to be incorporated into the growing peptide chain .
Result of Action
The primary result of Fmoc-Tle-OH’s action is the synthesis of peptides. By serving as a building block in peptide synthesis, it contributes to the formation of proteins, which are crucial for numerous biological functions .
Action Environment
The action of Fmoc-Tle-OH is influenced by various environmental factors. For instance, its stability can be affected by light and temperature . It is recommended to store Fmoc-Tle-OH in a dry, cool place, away from light . Furthermore, the efficiency of Fmoc group removal can be influenced by the choice of base and reaction conditions .
Safety and Hazards
Eigenschaften
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3,3-dimethylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO4/c1-21(2,3)18(19(23)24)22-20(25)26-12-17-15-10-6-4-8-13(15)14-9-5-7-11-16(14)17/h4-11,17-18H,12H2,1-3H3,(H,22,25)(H,23,24)/t18-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZOHGJIGTNUNNC-GOSISDBHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70359658 | |
| Record name | Fmoc-L-tert-leucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70359658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
132684-60-7 | |
| Record name | Fmoc-L-tert-leucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70359658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3,3-dimethylbutanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















